molecular formula C27H27N3 B14519169 4-[Bis(2-methyl-1H-indol-1-yl)methyl]-N,N-dimethylaniline CAS No. 62579-98-0

4-[Bis(2-methyl-1H-indol-1-yl)methyl]-N,N-dimethylaniline

Cat. No.: B14519169
CAS No.: 62579-98-0
M. Wt: 393.5 g/mol
InChI Key: KEEINWPVXSBMMR-UHFFFAOYSA-N
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Description

4-[Bis(2-methyl-1H-indol-1-yl)methyl]-N,N-dimethylaniline is a complex organic compound featuring an indole moiety Indole derivatives are significant in various fields due to their biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(2-methyl-1H-indol-1-yl)methyl]-N,N-dimethylaniline typically involves the reaction of 2-methylindole with formaldehyde and N,N-dimethylaniline under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include refluxing in ethanol with a catalytic amount of sulfuric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(2-methyl-1H-indol-1-yl)methyl]-N,N-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common, particularly at the indole nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

4-[Bis(2-methyl-1H-indol-1-yl)methyl]-N,N-dimethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Bis(2-methyl-1H-indol-1-yl)methyl]-N,N-dimethylaniline involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, enzymes, and DNA, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness

4-[Bis(2-methyl-1H-indol-1-yl)methyl]-N,N-dimethylaniline is unique due to its dual indole moieties and the presence of a dimethylaniline group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

62579-98-0

Molecular Formula

C27H27N3

Molecular Weight

393.5 g/mol

IUPAC Name

4-[bis(2-methylindol-1-yl)methyl]-N,N-dimethylaniline

InChI

InChI=1S/C27H27N3/c1-19-17-22-9-5-7-11-25(22)29(19)27(21-13-15-24(16-14-21)28(3)4)30-20(2)18-23-10-6-8-12-26(23)30/h5-18,27H,1-4H3

InChI Key

KEEINWPVXSBMMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1C(C3=CC=C(C=C3)N(C)C)N4C(=CC5=CC=CC=C54)C

Origin of Product

United States

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